methyl2-(4-bromothiophen-3-yl)acetate

Catalog No.
S6888711
CAS No.
1807274-25-4
M.F
C7H7BrO2S
M. Wt
235.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl2-(4-bromothiophen-3-yl)acetate

CAS Number

1807274-25-4

Product Name

methyl2-(4-bromothiophen-3-yl)acetate

IUPAC Name

methyl 2-(4-bromothiophen-3-yl)acetate

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)2-5-3-11-4-6(5)8/h3-4H,2H2,1H3

InChI Key

PWSNLCOJAUIYLK-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CSC=C1Br

Canonical SMILES

COC(=O)CC1=CSC=C1Br

Methyl 2-(4-bromothiophen-3-yl)acetate is an organic compound characterized by a thiophene ring substituted with a bromine atom at the 4-position and an acetate group at the 2-position. Its molecular formula is C9H8BrO2SC_9H_8BrO_2S, and it is classified as a thiophene derivative, which are important in various chemical and biological applications due to their unique electronic properties and reactivity.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.
  • Ester Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can further participate in various reactions.
  • Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, or reduced to generate different functional groups.

These reactions make methyl 2-(4-bromothiophen-3-yl)acetate a versatile intermediate in organic synthesis.

Research indicates that methyl 2-(4-bromothiophen-3-yl)acetate exhibits potential biological activities. It has been studied for its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may possess antimicrobial and anticancer properties, although further research is necessary to elucidate its mechanisms of action and therapeutic potential.

The synthesis of methyl 2-(4-bromothiophen-3-yl)acetate typically involves two main steps:

  • Bromination: The starting material, 3-thiopheneacetic acid, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent at the desired position.
  • Esterification: The brominated compound is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the final product.

In industrial settings, these methods may be scaled up using continuous flow reactors to optimize yield and purity.

Methyl 2-(4-bromothiophen-3-yl)acetate finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is explored as an intermediate in drug synthesis, particularly for compounds with potential therapeutic effects.
  • Material Science: It is utilized in the production of advanced materials such as organic semiconductors and conductive polymers.

Studies on the interactions of methyl 2-(4-bromothiophen-3-yl)acetate with biological molecules have shown promising results. For instance, molecular docking studies have indicated significant binding affinity with target proteins involved in various cellular processes. These interactions may lead to changes in enzymatic activity or receptor signaling pathways, contributing to its observed biological effects.

Methyl 2-(4-bromothiophen-3-yl)acetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameKey FeaturesUnique Aspects
Methyl 2-(4-chlorothiophen-3-yl)acetateChlorine instead of brominePotentially different reactivity due to chlorine
Methyl 2-(4-methylthiophen-3-yl)acetateMethyl group instead of halogenAlters electronic properties compared to halogens
Ethyl 2-(4-bromothiophen-3-yl)acetateEthyl group instead of methylDifferent solubility and reactivity patterns
Methyl 2-(4-bromophenyl)acetatePhenyl ring instead of thiopheneDifferent electronic characteristics

These compounds illustrate the diversity within thiophene derivatives and highlight how variations in substituents can influence their chemical behavior and biological activity. Methyl 2-(4-bromothiophen-3-yl)acetate stands out due to its specific bromine substitution, which may confer unique properties not found in other derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

233.93501 g/mol

Monoisotopic Mass

233.93501 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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